molecular formula C18H21ClN2O3S2 B2499556 N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105223-49-1

N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2499556
CAS RN: 1105223-49-1
M. Wt: 412.95
InChI Key: CCDRZRGBSJNZAD-UHFFFAOYSA-N
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Description

The compound "N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with related structures and potential biological activities, such as antibacterial properties and enzyme inhibition , as well as anticancer properties . These compounds are characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety, which are common structural features in medicinal chemistry due to their pharmacological potential.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization to introduce the acetamide group . For example, in one study, the reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded a piperidine intermediate, which was then converted into a target compound through a reaction with different N-aralkyl/aryl substituted 2-bromoacetamides . Another study describes the synthesis of N-substituted derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the formation of a piperidine intermediate, followed by the introduction of the thiophen-2-ylsulfonyl group and the chloro-methylphenyl acetamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and sometimes X-ray crystallography . These techniques help elucidate the structure by providing information about the functional groups present and the overall molecular conformation. For instance, the presence of a piperidine ring, sulfonyl group, and acetamide moiety can be confirmed through characteristic peaks in the NMR and IR spectra . The molecular geometry, such as the angles between aromatic planes, can be determined through crystallographic studies, as seen in compounds with a 'V' shaped conformation .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The acetamide group can participate in various chemical reactions, such as hydrolysis or nucleophilic substitution, depending on the reaction conditions . The sulfonyl group can also be reactive, particularly in S_NAr (nucleophilic aromatic substitution) reactions, which can be used to introduce different substituents onto the aromatic ring . The piperidine ring, being a secondary amine, can undergo reactions typical of amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar functional groups like the sulfonyl and acetamide groups can increase solubility in polar solvents . The stability of the compounds can be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can influence the reactivity of the molecule . The biological activities of these compounds, such as antibacterial and anticancer effects, are also a direct result of their chemical properties, which determine how they interact with biological targets .

Scientific Research Applications

Pharmacological Applications

  • κ-Opioid Receptor Antagonism : A compound structurally similar to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, PF-04455242, was identified as a high-affinity antagonist for κ-opioid receptors. This compound has potential for the treatment of depression and addiction disorders due to its selective affinity and ability to attenuate the behavioral effects of stress (Grimwood et al., 2011).

Chemical Synthesis and Properties

  • Synthesis of Biologically Active Derivatives : N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their activity against various enzymes. The study indicated that these compounds, which share structural features with N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, have promising biological activity (Khalid et al., 2014).
  • Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide were characterized by X-ray powder diffraction and identified as potential pesticides. These derivatives are structurally related to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, indicating potential applications in agriculture (Olszewska et al., 2011).

Biological Activity and Applications

  • Antibacterial Properties : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and showed moderate inhibitory activity against various bacterial strains. The structure-activity relationship indicated potential biomedical applications of these compounds, which are chemically similar to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (Iqbal et al., 2017).
  • Antimicrobial and Cytotoxic Properties : Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and screened for their antimicrobial and cytotoxic properties. The compounds showed effectiveness against pathogenic bacteria and Candida species, revealing potential for medical applications (Mokhtari & Pourabdollah, 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(19)11-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRZRGBSJNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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